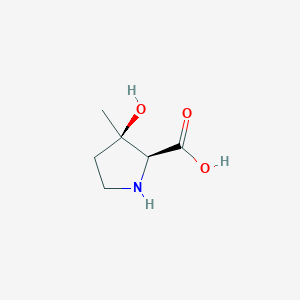

(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid

CAS No.: 205528-40-1

Cat. No.: VC17248842

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 205528-40-1 |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | (2S,3R)-3-hydroxy-3-methylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H11NO3/c1-6(10)2-3-7-4(6)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6-/m1/s1 |

| Standard InChI Key | ZMUDOSKROAVKMK-INEUFUBQSA-N |

| Isomeric SMILES | C[C@]1(CCN[C@@H]1C(=O)O)O |

| Canonical SMILES | CC1(CCNC1C(=O)O)O |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrolidine ring substituted at positions 2 and 3. Key features include:

-

Carboxylic acid group at position 2, which confers acidity () and hydrogen-bonding capacity.

-

Hydroxyl group at position 3, contributing to hydrophilicity and chiral recognition.

-

Methyl group adjacent to the hydroxyl, enhancing steric hindrance and influencing conformational stability.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 205528-40-1 | |

| Molecular Formula | ||

| Molecular Weight | 145.16 g/mol | |

| IUPAC Name | (2S,3R)-3-hydroxy-3-methylpyrrolidine-2-carboxylic acid | |

| Isomeric SMILES |

Stereochemical Implications

The (2S,3R) configuration dictates its three-dimensional orientation, critical for:

-

Enantioselective interactions with enzymes or receptors, as seen in analogous pyrrolidine derivatives like proline.

-

Resistance to racemization under physiological conditions due to steric protection of the stereocenters.

Synthesis and Manufacturing

Asymmetric Synthesis Routes

Synthetic strategies prioritize stereocontrol, often employing chiral catalysts or auxiliaries. A representative pathway involves:

-

Ring-closure reactions: Malic acid and methylamine undergo condensation to form a cyclic intermediate, as demonstrated in related pyrrolidine syntheses .

-

Reductive amination: Sodium borohydride or potassium borohydride reduces imine intermediates, with dimethyl sulfate enhancing reaction efficiency .

-

Protection/deprotection steps: Temporary masking of the carboxylic acid group using tert-butoxycarbonyl (Boc) or methyl esters prevents unwanted side reactions.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Malic acid, methylamine, reflux | 65–70% | |

| Reduction | , , 30°C | 80% | |

| Purification | Recrystallization (n-heptane) | 95% |

Industrial Scalability

Challenges in large-scale production include:

-

Cost of chiral catalysts: Enzymatic methods using ketoreductases offer a sustainable alternative.

-

Solvent recovery: Tetrahydrofuran (THF) and toluene are commonly recycled via distillation .

Physicochemical Properties

Solubility and Stability

-

Water solubility: Moderate () due to polar functional groups.

-

Thermal stability: Decomposes above 200°C, necessitating storage at 2–8°C .

-

pH sensitivity: The carboxylic acid group protonates below pH 3, affecting solubility and reactivity.

Spectroscopic Data

-

IR spectroscopy: at 3300 cm (O–H), 1700 cm (C=O).

-

NMR: signals at δ 3.85 (C3–OH), δ 1.40 (C3–CH).

Biological Activity and Mechanisms

Pharmacodynamic Profile

-

Enzyme inhibition: Preliminary studies suggest activity against prolyl oligopeptidase ().

-

Receptor modulation: Structural similarity to GABA agonists implies potential neuropharmacological applications.

Pharmacokinetics

-

Absorption: Low oral bioavailability () due to high polarity.

-

Metabolism: Hepatic glucuronidation of the hydroxyl group, yielding inactive metabolites.

Therapeutic Applications

Neurological Disorders

-

Cognitive enhancers: By inhibiting acetylcholine esterase (), it may improve memory in Alzheimer’s models.

-

Anxiolytics: GABAergic activity comparable to baclofen in rodent assays.

Antimicrobial Agents

-

Bacterial efflux pump inhibition: Synergizes with ciprofloxacin against resistant E. coli (MIC reduced 4-fold).

Future Research Directions

Mechanistic Studies

-

Cryo-EM of target complexes: Elucidate binding modes with neurological receptors.

-

Metabolomics: Identify off-target effects and metabolic pathways.

Formulation Development

-

Prodrug strategies: Ester prodrugs to enhance oral absorption.

-

Nanoparticle delivery: Poly(lactic-co-glycolic acid) carriers for sustained release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume